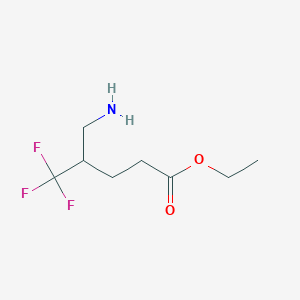

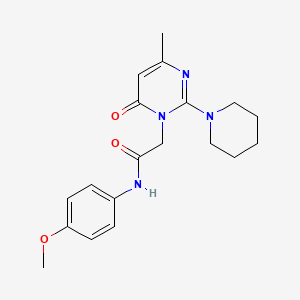

![molecular formula C12H19NO4 B2586449 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-6-carboxylic acid CAS No. 1785534-02-2](/img/structure/B2586449.png)

3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-6-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-6-carboxylic acid” is a chemical compound. It is also known as "tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate" . The molecular formula of this compound is C13H21NO4 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a route has been developed for the synthesis of cyclobutanone analogues of β-lactam antibiotics . Another synthesis of a related compound, tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, was reported from the mixture of cis- and trans-ethyl 2-amino-4-(2-oxiranyl)butanoate HCl .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Based on its molecular formula, C13H21NO4, it has a molecular weight of 255.31 .Scientific Research Applications

Organic Acid Vapors and Corrosion

Carboxylic acids, including variants similar to 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-6-carboxylic acid, play a significant role in atmospheric chemistry and material science. Research highlights the impact of carboxylic acid vapors on the corrosion of metals such as copper. These acids are present in the environment due to natural processes and industrial activities, affecting materials and infrastructure through corrosive interactions (Bastidas & La Iglesia, 2007).

Biocatalyst Inhibition

In biotechnological applications, similar carboxylic acids demonstrate inhibitory effects on microbial fermentation processes. Understanding the mechanisms by which these acids affect microbial cells is crucial for designing more efficient bio-based production systems. These insights contribute to the development of robust microbial strains for industrial bioprocesses (Jarboe, Royce, & Liu, 2013).

Natural and Synthetic Applications

Carboxylic acids and their derivatives, akin to this compound, have been identified as valuable compounds in nature and synthetic chemistry. These compounds exhibit a range of biological activities, making them promising candidates for pharmaceuticals, cosmetics, and agricultural products. Their applications extend from antioxidant and antimicrobial agents to anticancer and antibacterial therapies (Dembitsky, 2006).

Drug Synthesis and Medical Applications

The structural flexibility of carboxylic acids, such as this compound, is exploited in drug synthesis. Levulinic acid, a derivative, serves as an example of how these acids can be used to synthesize drugs, modify reagents, and act as linkers in pharmaceuticals. This versatility supports the development of more cost-effective and cleaner drug synthesis methods, highlighting the potential of carboxylic acids in medicinal chemistry (Zhang et al., 2021).

Biomass-derived Chemicals and Materials

Exploring the potential of carboxylic acids for producing biomass-derived chemicals and materials is a growing area of research. Medium-chain dicarboxylic acids, similar in functionality to this compound, are crucial for manufacturing nylons and other polymers. This emphasis on bio-based production methods illustrates the environmental and economic benefits of utilizing renewable resources for industrial applications (Li et al., 2020).

properties

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.0]heptane-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-5-7-4-8(10(14)15)9(7)6-13/h7-9H,4-6H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPPZAZVZDNQLNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CC(C2C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

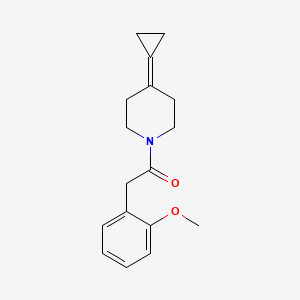

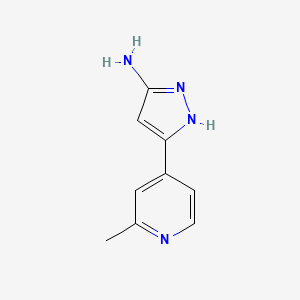

![N-(3-methylphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2586373.png)

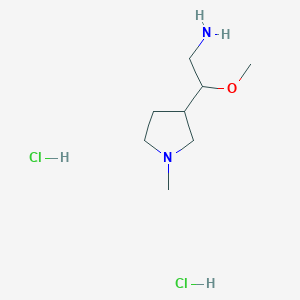

![2-[[2-[2-(benzylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(2-methoxyphenyl)butanamide](/img/structure/B2586377.png)

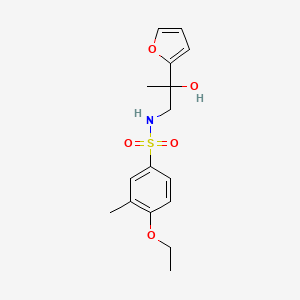

![4-[(3-Ethylcyclohexyl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2586381.png)

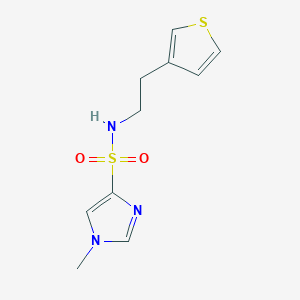

![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B2586382.png)

amino}ethyl)benzoic acid](/img/structure/B2586385.png)

![4-(diethylsulfamoyl)-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2586389.png)